1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
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Overview
Description
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde typically involves the cyclization of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids . The reaction conditions can vary, but common methods include heating at temperatures ranging from 50°C to 140°C . Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functionalization can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-b]pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the isobutyl and aldehyde groups but shares the core structure.
1-isobutyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the imidazole ring.
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to the presence of both the isobutyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VTWRSZMCJZSSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C=O |
Origin of Product |
United States |
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